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Compound of Interest

2-Bromo-6-fluoro-3-
Compound Name:
methylbenzaldehyde

Cat. No.: B119135

An In-Depth Technical Guide to 2-Bromo-6-fluoro-3-methylbenzaldehyde: Synthesis,
Properties, and Applications in Modern Drug Discovery

Abstract

2-Bromo-6-fluoro-3-methylbenzaldehyde, with the molecular formula CsHeBrFO, is a highly
functionalized aromatic aldehyde that has emerged as a valuable and versatile intermediate in
the fields of organic synthesis and medicinal chemistry. The strategic placement of its reactive
handles—an aldehyde, a bromine atom, a fluorine atom, and a methyl group—on the benzene
ring offers a unique combination of steric and electronic properties. This guide provides a
comprehensive technical overview of this compound, intended for researchers, chemists, and
drug development professionals. It covers robust synthetic strategies, detailed physicochemical
and spectroscopic characterization, an analysis of its chemical reactivity, and a discussion of its
proven utility as a key building block in the synthesis of complex, biologically active molecules.
The content synthesizes theoretical principles with practical, field-proven insights to serve as
an essential resource for leveraging this compound in advanced research and development
programs.

Introduction and Strategic Importance

Substituted benzaldehydes are fundamental precursors in the synthesis of a vast range of
pharmaceuticals, agrochemicals, and materials.[1] The specific compound, 2-Bromo-6-fluoro-
3-methylbenzaldehyde, is of particular interest due to its dense and strategically arranged
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functionalization. The aldehyde group serves as a versatile anchor for a multitude of
transformations, including reductive aminations, oxidations, and olefination reactions. The
ortho-bromo and ortho-fluoro substituents create a unique electronic environment and provide
distinct handles for orthogonal cross-coupling reactions, a cornerstone of modern drug
synthesis.

The presence of fluorine is especially significant in medicinal chemistry. Fluorine substitution
can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity
to its biological target.[2] The bromine atom, often used in Suzuki, Heck, or Sonogashira
couplings, allows for the facile introduction of new carbon-carbon or carbon-heteroatom bonds.
This guide aims to provide the foundational knowledge required to effectively utilize this potent
building block.

Physicochemical and Safety Data

A summary of the key physical and chemical properties of 2-Bromo-6-fluoro-3-
methylbenzaldehyde is presented in Table 1.

Property Value Reference(s)

CAS Number 154650-16-5 [3114]

Molecular Formula CsHeBrFO [3114]

Molecular Weight 217.03 g/mol [3][4]

Appearance White to Yellow Solid

N ) 248.1°C at 760 mmHg

Boiling Point , [5]
(Predicted)
Refrigerator (2-8°C), under

Storage Temperature ) [5]
Inert gas

SMILES CC1=C(C(=C(C=C1)F)C=0)Br  [3][4]
HORDCPFFRDZLRG-

InChlKey [31[4]
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Safety and Handling

2-Bromo-6-fluoro-3-methylbenzaldehyde is classified as an irritant and is harmful if
swallowed.[4][5] Appropriate personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a
well-ventilated fume hood.

e Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319
(Causes serious eye irritation), H335 (May cause respiratory irritation).[4][5]

e Precautionary Statements: P261 (Avoid breathing dust/fume), P280 (Wear protective
gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for
several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]

Synthesis and Manufacturing Pathways

The synthesis of polysubstituted aromatic compounds requires careful strategic planning to
control regioselectivity. For 2-Bromo-6-fluoro-3-methylbenzaldehyde, a logical and efficient
approach involves the late-stage introduction of the aldehyde group onto a pre-functionalized
benzene ring via a directed ortho-metalation (DoM) reaction.[7] This strategy offers superior
control compared to electrophilic aromatic substitution on less activated rings.

The proposed starting material is 1-Bromo-3-fluoro-2-methylbenzene, which is commercially
available. The fluorine atom is a powerful ortho-directing group for lithiation, making the C6
position (ortho to fluorine) the most acidic proton on the ring.[8]

Recommended Synthetic Protocol: Directed ortho-
Metalation

This protocol is based on well-established procedures for the ortho-formylation of halogenated
aromatics.[2]

Step-by-Step Methodology:

e Reaction Setup: A dry, three-necked, round-bottomed flask equipped with a magnetic stir bar,
a thermometer, an argon inlet, and a rubber septum is charged with anhydrous
tetrahydrofuran (THF).
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o Base Preparation: The THF is cooled to -75°C using a dry ice/acetone bath. Lithium
diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 equivalents) is
added slowly. LITMP is often preferred for sterically hindered or sensitive substrates to
prevent side reactions.[2]

e Lithiation: 1-Bromo-3-fluoro-2-methylbenzene (1.0 equivalent), dissolved in a small amount
of anhydrous THF, is added dropwise to the cooled base solution, ensuring the internal
temperature remains below -70°C. The reaction mixture is stirred at this temperature for 1-2
hours. The fluorine atom strongly directs the deprotonation to the adjacent C6 position.

e Formylation (Quenching): Anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) is
added dropwise to the reaction mixture, again maintaining a temperature below -70°C. The
reaction is stirred for an additional 1-2 hours at this temperature.

o Workup: The reaction is slowly warmed to -20°C and then quenched by the careful addition
of a saturated aqueous ammonium chloride (NH4Cl) solution.

o Extraction and Purification: The mixture is transferred to a separatory funnel, and the
agueous layer is extracted three times with ethyl acetate or tert-butyl methyl ether.[2] The
combined organic layers are washed with water and brine, dried over anhydrous sodium
sulfate (Na2S0ea), filtered, and concentrated under reduced pressure. The crude product is
then purified by flash column chromatography on silica gel to yield 2-Bromo-6-fluoro-3-
methylbenzaldehyde.

Synthesis Workflow Diagram

LiTMP or LDA
THF, -75°C

1. Deprotonation Aryllithium Intermediate 2. Electrophilic Quench 2-Bromo-6-fluoro-
(in situ) 3-methylbenzaldehyde

1-Bromo-3-fluoro- DMF (formyl equivalent)
2-methylbenzene -75°C

Click to download full resolution via product page

Caption: Directed ortho-metalation (DoM) synthesis of the target compound.

Spectroscopic Characterization
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Confirming the structure of the final product is achieved through a combination of spectroscopic
methods. While a published spectrum for this specific molecule is not readily available, its *H
and 13C NMR spectra can be reliably predicted based on established substituent effects.

'H NMR Spectroscopy (Predicted, 400 MHz, CDCI:s)

e 0~10.4 ppm (s, 1H, -CHO): The aldehyde proton appears as a singlet far downfield.
e 0 ~7.5-7.7 ppm (m, 1H, Ar-H): Aromatic proton likely corresponding to H4.
e 0 ~7.1-7.3 ppm (m, 1H, Ar-H): Aromatic proton likely corresponding to H5.

e 0 ~2.4 ppm (s, 3H, -CHs): The methyl protons appear as a singlet.

3C NMR Spectroscopy (Predicted, 100 MHz, CDCIs)

The chemical shifts are estimated based on the base value of benzene (128.5 ppm) and known
additive effects.

0 ~188-192 ppm (-CHO): The aldehyde carbonyl carbon.

0 ~160-165 ppm (d, tJCF, C-F): The carbon directly attached to fluorine will appear as a
doublet with a large coupling constant.

0 ~115-140 ppm (multiple signals, Ar-C): The remaining four aromatic carbons. The carbon
bearing the bromine (C-Br) is expected around 115-120 ppm, while the carbon bearing the
methyl group (C-CHs) would be around 135-140 ppm.

0 ~18-22 ppm (-CHs): The methyl carbon.

Chemical Reactivity and Synthetic Utility

The utility of 2-Bromo-6-fluoro-3-methylbenzaldehyde stems from the distinct reactivity of its
functional groups, allowing for sequential and selective transformations.

Reactions of the Aldehyde Group

o Oxidation: The aldehyde can be readily oxidized to the corresponding 2-bromo-6-fluoro-3-
methylbenzoic acid using standard oxidizing agents like potassium permanganate (KMnQOa)
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or chromium trioxide (Cr0O3s).[3]

e Reduction: Selective reduction to 2-bromo-6-fluoro-3-methylbenzyl alcohol is achieved with
mild reducing agents such as sodium borohydride (NaBHa).[3]

e Reductive Amination: This is a cornerstone reaction in medicinal chemistry for introducing
amine functionalities. The aldehyde can react with a primary or secondary amine in the
presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OACc)s) to form a
new C-N bond.

o Wittig and Related Reactions: The aldehyde serves as an excellent electrophile for
olefination reactions to form substituted alkenes.

Reactions of the Aromatic Halogens

The bromine and fluorine atoms offer orthogonal sites for metal-catalyzed cross-coupling
reactions. The C-Br bond is significantly more reactive than the C-F bond in typical palladium-
catalyzed reactions.

e Suzuki Coupling: The bromine atom can be selectively coupled with a wide variety of boronic
acids or esters under palladium catalysis to form a new C-C bond, leaving the fluorine atom
intact for potential later-stage functionalization.

e Buchwald-Hartwig Amination: The C-Br bond can be used to introduce nitrogen-based
nucleophiles, forming substituted anilines.

2-Bromo-6-fluoro-
3-methylbenzaldehyde

[O] [H] R2NH, Ar-B(OH)z,
e.g., KMnO4 e.g., NaBH4 NaBH(OAc)3 Pd Catalyst

2-Bromo-6-fluoro- 2-Bromo-6-fluoro- Substituted Benzylamine 2-Aryl-6-fluoro-
3-methylbenzoic Acid 3-methylbenzyl Alcohol Derivatives 3-methylbenzaldehyde

Click to download full resolution via product page
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Caption: Key reaction pathways for 2-Bromo-6-fluoro-3-methylbenzaldehyde.

Applications in Drug Discovery

The structural motifs present in 2-Bromo-6-fluoro-3-methylbenzaldehyde are frequently
found in potent, biologically active molecules. Its utility is best demonstrated through its
application as a key intermediate in the synthesis of complex therapeutic agents.

A closely related isomer, 6-Bromo-2-fluoro-3-methylbenzaldehyde, has been documented as a
key precursor in an improved synthesis of 5-bromo-2-methylamino-8-methoxyquinazoline.[9]
Quinazoline scaffolds are prevalent in medicinal chemistry, particularly in the development of
kinase inhibitors for oncology.

Furthermore, structurally similar benzaldehydes are employed in the synthesis of novel
therapeutics. For example, a patent for benzenesulfonamide compounds, designed as voltage-
gated sodium channel modulators for treating epilepsy, utilizes a 2-bromo-3-fluoro-6-
methoxybenzaldehyde intermediate.[10] This highlights the value of this specific substitution
pattern in constructing molecules for neurological disorders. The title compound, 2-Bromo-6-
fluoro-3-methylbenzaldehyde, is an ideal starting point for creating analogous structures or
building diverse chemical libraries for screening against various biological targets.

Conclusion

2-Bromo-6-fluoro-3-methylbenzaldehyde is a high-value synthetic intermediate with
significant potential for accelerating drug discovery and development programs. Its well-defined
regiochemistry and the orthogonal reactivity of its functional groups provide chemists with a
powerful tool for molecular construction. The synthetic routes are scalable and rely on
established, reliable methodologies like directed ortho-metalation. As the demand for novel,
structurally complex, and fluorinated drug candidates continues to grow, the importance of
versatile building blocks like 2-Bromo-6-fluoro-3-methylbenzaldehyde will undoubtedly
increase, making it a staple in the modern medicinal chemist's toolbox.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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